3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H18ClN7O3 and its molecular weight is 487.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-2H-chromen-2-one, is a synthetic molecule that has shown potential in inhibiting certain targets. . CDKs are essential for cell proliferation and are appealing targets for cancer treatment .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle progression, specifically the g0/g1 phase . This suggests that the compound may interact with pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart for similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Properties
IUPAC Name |
3-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN7O3/c25-16-5-7-17(8-6-16)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)18-13-15-3-1-2-4-19(15)35-24(18)34/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLDJMVTRFYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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